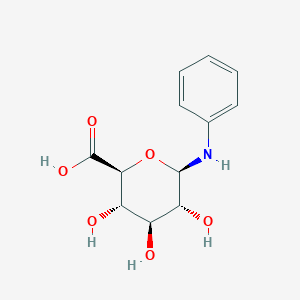

Aniline beta-D-Glucuronide

Vue d'ensemble

Description

Le DL-Menthol est un composé naturel principalement dérivé de plantes aromatiques, en particulier par distillation à la vapeur d’huile de menthe poivrée. Il appartient à la classe des monoterpènes, qui sont des composés organiques présents dans les huiles essentielles. Le DL-Menthol est connu pour sa sensation de fraîcheur et ses propriétés médicinales, ce qui en fait un composé polyvalent utilisé dans diverses industries telles que la pharmacie, la cosmétique et l’alimentation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le DL-Menthol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l’hydrogénation du thymol ou de la pulégone. Le processus d’hydrogénation utilise généralement un catalyseur métallique tel que le palladium ou le nickel sous des conditions de haute pression et de température .

Méthodes de production industrielle : La production industrielle de DL-Menthol implique souvent la cristallisation du menthol à partir d’huile de menthe poivrée ou d’autres huiles de menthe. Le processus comprend la distillation à la vapeur de l’huile, suivie d’un refroidissement et d’une cristallisation pour séparer les cristaux de menthol. Une autre méthode implique l’hydrogénation asymétrique du citral, qui est ensuite transformé en menthol par des étapes de synthèse supplémentaires .

Analyse Des Réactions Chimiques

Types de réactions : Le DL-Menthol subit diverses réactions chimiques, notamment :

Oxydation : Le DL-Menthol peut être oxydé en menthone à l’aide d’agents oxydants tels que le permanganate de potassium ou l’acide chromique.

Réduction : La réduction de la menthone peut donner du DL-Menthol à l’aide d’agents réducteurs comme le borohydrure de sodium.

Substitution : Le DL-Menthol peut subir des réactions de substitution, telles que l’estérification avec l’anhydride acétique pour former l’acétate de menthyle.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, acide chromique.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Anhydride acétique, acide sulfurique.

Principaux produits :

Oxydation : Menthone.

Réduction : DL-Menthol.

Substitution : Acétate de menthyle.

Applications De Recherche Scientifique

Le DL-Menthol a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

Le DL-Menthol active principalement les récepteurs TRPM8 sensibles au froid dans la peau. Lors de son application topique, il provoque une sensation de fraîcheur en stimulant les récepteurs « froid » et en inhibant les courants d’ions calcium dans les membranes neuronales. De plus, le DL-Menthol peut exercer des propriétés analgésiques par l’agonisme des récepteurs kappa-opioïdes .

Composés similaires :

D-Menthol : L’autre énantiomère du menthol, qui est moins utilisé en raison de sa faible disponibilité.

Isomenthol : Un isomère du menthol ayant des propriétés rafraîchissantes similaires mais des caractéristiques sensorielles différentes.

Unicité du DL-Menthol : Le DL-Menthol est un mélange racémique de D- et de L-menthol, offrant un effet rafraîchissant équilibré et le rendant adapté à diverses applications où une sensation de fraîcheur modérée est souhaitée. Sa polyvalence et sa disponibilité en font un composé précieux dans plusieurs industries .

Comparaison Avec Des Composés Similaires

D-Menthol: The other enantiomer of menthol, which is less commonly used due to its lower availability.

Isomenthol: An isomer of menthol with similar cooling properties but different sensory characteristics.

Uniqueness of DL-Menthol: DL-Menthol is a racemic mixture of D- and L-menthol, providing a balanced cooling effect and making it suitable for various applications where a moderate cooling sensation is desired. Its versatility and availability make it a valuable compound in multiple industries .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXZDAXCOTKFR-QUARPLMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435012 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-30-1 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)

![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)